![molecular formula C28H18Br2N2 B11799127 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)
4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine
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Overview
Description
4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of biphenyl, dibromophenyl, and phenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with acetophenone to form chalcone, followed by cyclization with guanidine to yield the pyrimidine ring. The reaction conditions often require the use of strong bases like sodium hydroxide and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Halogen atoms in the dibromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Compounds similar to 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine have demonstrated significant anticancer properties. Studies indicate that the compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving the inhibition of key signaling pathways related to tumor growth and metastasis .
- Anti-inflammatory Properties : The compound's structural features may also allow it to function as an anti-inflammatory agent. Research into related pyrimidine derivatives has shown promise in reducing inflammation by modulating cytokine levels and other inflammatory markers .
Biological Research
The unique structure of this compound enables it to act as a ligand for various proteins and enzymes, facilitating studies on protein-ligand interactions. This aspect is crucial for understanding drug mechanisms and developing new therapeutic agents .
Materials Science
In materials science, compounds like this compound are explored for their potential use in organic electronics and photonic devices due to their electronic properties. The integration of biphenyl moieties enhances charge transport capabilities, making them suitable candidates for organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Anticancer Mechanism Exploration
A study focused on the anticancer effects of structurally related pyrimidines demonstrated that specific substitutions could enhance potency against breast cancer cell lines (MCF7). The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.5 to 10 µM .
Case Study 2: Protein Interaction Analysis
Research investigating the interactions of this compound with vascular endothelial growth factor receptor (VEGFR) revealed that it could inhibit angiogenesis effectively. The study compared its efficacy against standard treatments and found it significantly inhibited tumor growth in vivo models .
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde
- 3,5-Dibromoacetophenone
- 4-Bromo-4’-hydroxybiphenyl
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine is unique due to its specific combination of biphenyl, dibromophenyl, and phenyl groups attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine is a complex organic compound notable for its unique structural characteristics, which include multiple aromatic systems and a pyrimidine core. With a molecular formula of C28H18Br2N2 and a molecular weight of approximately 542.26 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound features:
- Biphenyl moiety : Enhances hydrophobic interactions and biological activity.
- Dibromophenyl substituents : May contribute to increased reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit significant biological activities. Below are key findings on its biological activity:
Anticancer Properties
Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Antimicrobial Activity
Compounds with halogen substitutions have been associated with antimicrobial properties:
- In vitro assays suggest that the presence of bromine atoms enhances the antimicrobial efficacy against certain bacterial strains .
Comparative Analysis
A comparative analysis of structurally related compounds reveals the unique advantages of this compound:
Compound Name | Structure | Notable Features | Biological Activity |
---|---|---|---|
4-([1,1'-Biphenyl]-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine | Structure | Similar biphenyl moiety but different halogen substitution | Anticancer activity |
4-(3-Bromophenyl)-6-(3-bromophenyl)-2-pyrimidine | Structure | Contains multiple brominated phenylene groups | Potential antimicrobial properties |
4-Chloro-2-phenylpyrimidine | Structure | Lacks the biphenyl structure; simpler design | Moderate biological activity |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a target in cancer and autoimmune diseases .
- Interaction with DNA : Some studies suggest that pyrimidine derivatives can bind to DNA structures such as G-quadruplexes, influencing gene expression and cellular proliferation .
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
- Anticancer Study : A study evaluated the cytotoxicity of various pyrimidine derivatives against breast cancer cells. The results indicated that compounds similar to this compound showed significant inhibition of cell growth compared to controls .
- Antimicrobial Evaluation : In another study, the antimicrobial activity of brominated pyrimidines was assessed against both Gram-positive and Gram-negative bacteria. The findings highlighted the enhanced efficacy due to the presence of bromine substituents .
Properties
Molecular Formula |
C28H18Br2N2 |
---|---|
Molecular Weight |
542.3 g/mol |
IUPAC Name |
4-(3,5-dibromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H18Br2N2/c29-24-15-23(16-25(30)17-24)27-18-26(31-28(32-27)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H |
InChI Key |
UHCYUVNJVPRFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Br |
Origin of Product |
United States |
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